

AWD 12-281 cross-reactivity with other PDE enzymes

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Compound Focus: Awd 12-281

CAS No.: 257892-33-4

Cat. No.: S519878

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Selectivity Profile of AWD 12-281

The table below summarizes the key information available on **AWD 12-281**'s activity:

PDE Enzyme	Reported Activity	Experimental Data
PDE4	Selective inhibitor	IC ₅₀ = 9.7 nM (cell-free assay) [1]
Other PDE Families	No specific data	Referred to as a "selective PDE4 inhibitor"; no quantitative data on cross-reactivity with other PDEs (e.g., PDE1, PDE2, PDE3, PDE5) was found in the search results [2] [1].

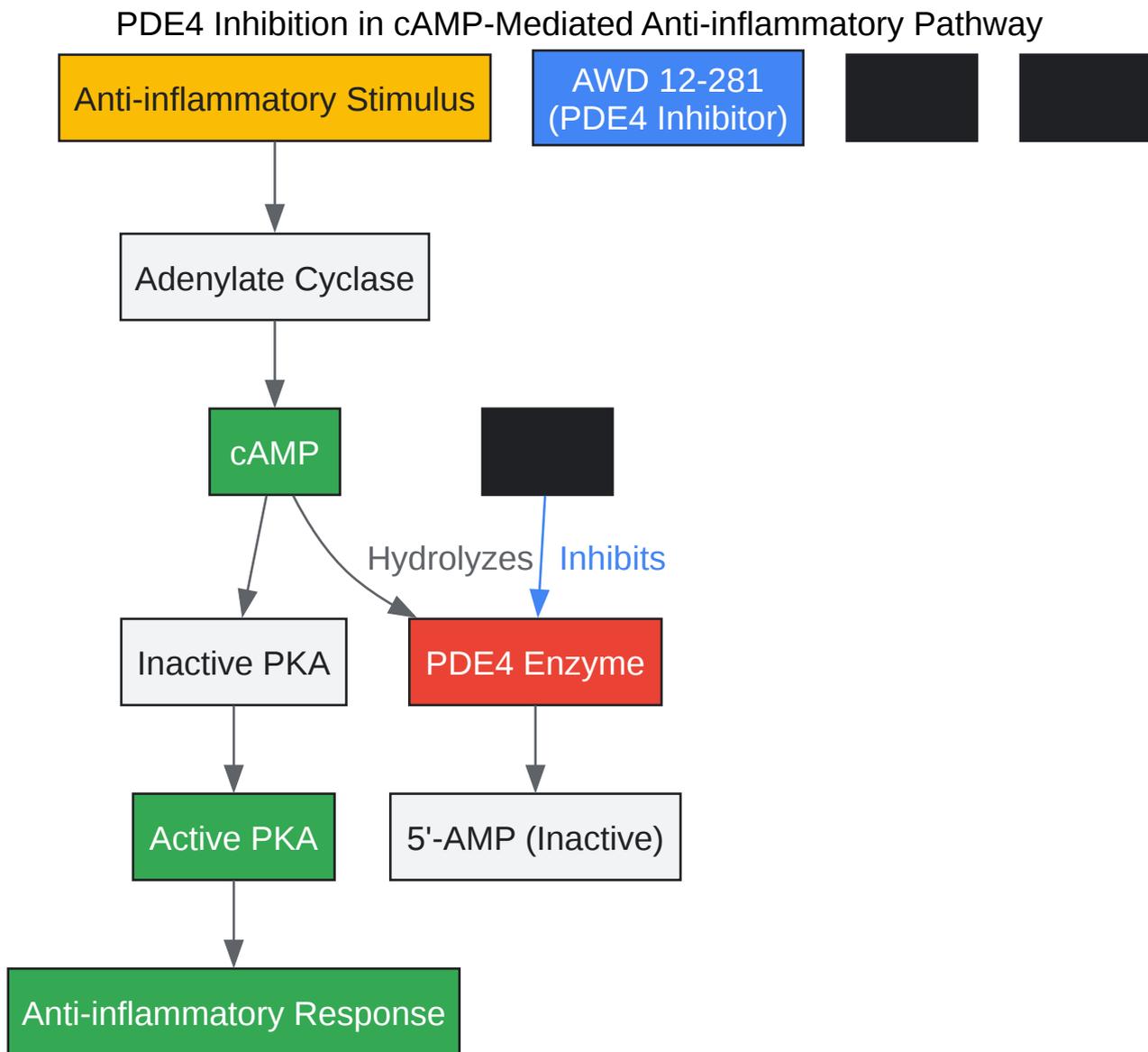
AWD 12-281 (also known as N-(3,5-Dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid Amide) was optimized for inhaled administration and was investigated for the potential treatment of asthma and COPD [2] [1] [3]. Its development has been discontinued [1].

Experimental Context

The primary evidence for its PDE4 inhibitory activity comes from a study that described its **efficacy in various animal models of airway disease** [2]. While this source firmly establishes it as a **selective PDE4 inhibitor**, the methodology and results focus on its overall anti-inflammatory and bronchodilatory effects in vivo, without providing a detailed enzymatic selectivity panel against the full range of PDE families [2].

cAMP Signaling Pathway Context

The diagram below illustrates the fundamental role of PDE4, the target of **AWD 12-281**, in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is central to its anti-inflammatory mechanism.



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This mechanism is crucial for understanding the therapeutic goal of **AWD 12-281**. By inhibiting PDE4, the drug aims to increase intracellular cAMP levels in inflammatory cells, leading to a broad down-regulation of the immune response [4] [5] [1]. This action can reduce the activity of key inflammatory cells like neutrophils, macrophages, and T-cells, which are central to the pathology of COPD [4].

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